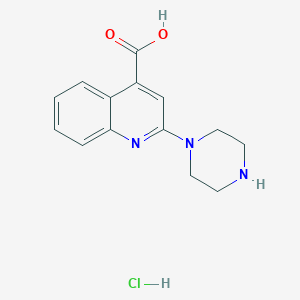

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

2-piperazin-1-ylquinoline-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2.ClH/c18-14(19)11-9-13(17-7-5-15-6-8-17)16-12-4-2-1-3-10(11)12;/h1-4,9,15H,5-8H2,(H,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILRWYXZNHPYPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C(=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-92-6 | |

| Record name | 4-Quinolinecarboxylic acid, 2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors, which could potentially be the targets for this compound as well.

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit certain enzymes. The compound may interact with its targets, leading to changes in their function.

Result of Action

Similar compounds have been shown to have certain inhibitory effects.

Biochemical Analysis

Biochemical Properties

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with efflux pumps like Mrp4, which are involved in drug resistance mechanisms. The nature of these interactions often involves binding to specific sites on the biomolecules, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the activity of efflux pumps, which can alter the intracellular concentration of various substances. This, in turn, can affect cellular processes such as drug resistance and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with efflux pumps like Mrp4 is a key example of its molecular mechanism. By binding to these pumps, it can modulate their activity and influence the cellular response to drugs.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites within cells. Understanding the metabolic pathways of the compound is crucial for elucidating its overall impact on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and the overall cellular response to its presence.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. The localization of the compound can influence its activity and function, as it may interact with different biomolecules depending on its subcellular distribution.

Biological Activity

2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine ring attached to a quinoline structure, characterized by the molecular formula and a molecular weight of approximately 293.75 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, which are critical for biological activity.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study highlighted that various piperazine-containing quinolones showed enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli due to structural modifications .

Table 1: Antibacterial Activity of Piperazine-Containing Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5a | S. aureus | 1.25 µg/mL |

| 5b | MRSA | 2.5 µg/mL |

| 8j | E. coli | 4.7 nM |

Anticancer Activity

The compound's mechanism of action is primarily linked to its interaction with various cellular targets involved in cancer progression. For instance, piperazine derivatives have been shown to inhibit Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. By blocking CDK2's active site, these compounds can halt cell cycle progression in cancer cells.

Case Study: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that certain quinoline derivatives could induce apoptosis in prostate cancer cell lines through mechanisms such as DNA synthesis inhibition and mitochondrial injury . The findings suggest potential therapeutic applications in cancer treatment.

Structure-Activity Relationship (SAR)

SAR studies have been pivotal in understanding how structural modifications affect biological activity. For instance, the introduction of a piperazine moiety significantly enhances solubility and bioavailability, which are critical for effective drug design .

Table 2: Structure-Activity Relationships of Quinoline Derivatives

| Structural Modification | Effect on Activity |

|---|---|

| Piperazine substitution | Increased solubility and potency |

| Carboxylic acid group | Enhanced antibacterial properties |

| Aromatic substitutions | Varied activity against specific pathogens |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies indicate favorable absorption characteristics, along with moderate toxicity profiles in preliminary animal models, suggesting a need for further investigation into its safety and efficacy .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a crucial building block in the synthesis of various therapeutic agents. Notably, it has been explored for its potential as an antimicrobial and anticancer agent. The ability of the quinoline moiety to intercalate with DNA enhances its efficacy against cancer cells by disrupting their replication processes.

Case Study: Anticancer Activity

Research indicates that derivatives of 2-piperazin-1-yl-quinoline-4-carboxylic acid exhibit potent activity against various cancer cell lines. For example, a study found that modifications to the compound's structure could enhance its selectivity towards specific cancer types, particularly through the inhibition of histone deacetylases (HDACs), which are crucial in cancer progression .

Biological Research

In biological studies, this compound has been investigated for its interactions with enzymes and receptors. Its role as a lead compound in drug discovery is significant due to its ability to modulate biological pathways.

Pharmaceutical Research

In pharmaceutical development, 2-piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride is utilized for the design of new drugs targeting specific diseases. Its structural properties allow for modifications that can lead to improved pharmacological profiles.

Example: HDAC Inhibitors

Recent studies have focused on developing selective HDAC inhibitors using this compound as a scaffold. The incorporation of different substituents has led to compounds with enhanced potency and selectivity against HDAC3, which is particularly relevant in cancer therapy .

Industrial Applications

Beyond medicinal uses, this compound is also employed in the synthesis of fine chemicals and intermediates within industrial settings. Its versatility makes it valuable for producing various derivatives that can be used in different chemical processes.

Chemical Reactions Analysis

Acylation and Amide Formation

The carboxylic acid moiety undergoes acyl chloride formation when treated with thionyl chloride (SOCl₂), enabling subsequent nucleophilic substitution. For example:

This two-step process is critical for synthesizing bioactive amide derivatives, often used in pharmaceutical applications .

Reduction Reactions

The nitro group in related derivatives (e.g., 2-(2-nitrophenyl) analogs) is reduced to an amine using hydrazine hydrate and catalytic Pd/C:

| Substrate | Reagents/Conditions | Product | Notes | Source |

|---|---|---|---|---|

| 2-(2-Nitrophenyl) derivative | 80% Hydrazine hydrate, Pd/C, isopropanol, reflux | 2-(2-Aminophenyl)quinoline-4-carboxamide | Direct use in subsequent reactions |

While this example involves a nitro-substituted analog, the methodology is applicable to other reducible functionalities in the quinoline scaffold .

Schiff Base Formation and Cyclization

The carboxylic acid group can participate in condensation reactions. For instance, analogous quinoline aldehydes form Schiff bases with hydrazines, followed by cyclization:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Aldehyde + Phenyl hydrazine | Nitrobenzene, pyridine, heat | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline |

Though demonstrated for aldehydes, similar reactivity is plausible for carboxylic acid derivatives under modified conditions .

Substitution Reactions

The piperazine nitrogen undergoes alkylation or arylation in the presence of electrophiles. For example:

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Reductive amination | Aldehyde/ketone, NaBH₃CN | N-Alkylated piperazine derivatives |

These reactions diversify the compound’s utility in synthesizing analogs with tailored pharmacological properties .

Oxidation and Functionalization

The quinoline ring is susceptible to oxidation, forming N-oxides under strong oxidizing conditions:

| Reaction | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Quinoline → N-oxide | KMnO₄, acidic conditions | 2-(Piperazin-1-yl)quinoline-4-carboxylic acid N-oxide |

N-Oxides are intermediates for further functionalization or biological studies .

Critical Analysis of Reactivity

-

Steric and Electronic Effects : The piperazine group’s electron-donating nature enhances nucleophilic substitution at the quinoline ring.

-

pH Sensitivity : The carboxylic acid’s reactivity is pH-dependent, favoring acylation in acidic conditions.

-

Catalytic Requirements : Pd/C-mediated reductions require careful control of reaction time and temperature to prevent over-reduction .

This compound’s versatility in organic synthesis underscores its value in medicinal chemistry and materials science.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The target compound’s piperazine at C2 and carboxylic acid at C4 distinguish it from analogs like the 7-chloro derivative (piperazine at C4) and the 5-chloro-8-methyl analog (piperazine at C4) . Carboxylic acid groups (as in the target compound) enhance hydrophilicity compared to lipophilic substituents (e.g., chloro, methyl), which may improve aqueous solubility but reduce membrane permeability .

Synthetic Routes: The synthesis of the target compound likely parallels methods used for analogous quinolines, such as coupling piperazine derivatives to halogenated quinoline precursors in mixed solvents (e.g., DCM/EtOH) under argon, followed by purification via silica chromatography .

Biological Activity Trends: Piperazine-substituted quinolines with electron-withdrawing groups (e.g., Cl at C7) exhibit anti-inflammatory and analgesic properties, likely via modulation of nitric oxide pathways . The target compound’s carboxylic acid may confer distinct interactions with polar enzyme residues, though this remains speculative without direct data.

Physicochemical Properties :

- Hydrochloride salts (common in all listed compounds) generally exhibit good stability under acidic conditions, as seen in Nicardipine hydrochloride , which supports oral formulation.

Research Implications and Limitations

- Availability Constraints: The discontinuation of this compound highlights challenges in procuring this compound for further studies. Researchers may need to explore synthetic protocols or focus on commercially available analogs (e.g., 5-chloro-8-methyl derivative ).

- For instance, its carboxylic acid group could make it a candidate for metalloenzyme inhibition (e.g., SARS-CoV-2 3CLpro inhibition, as seen in structurally dissimilar hydrochlorides ).

Preparation Methods

Quinoline-4-Carboxylic Acid Core Synthesis

The quinoline-4-carboxylic acid nucleus is commonly prepared via multi-component reactions such as the Doebner reaction or the Pfitzinger reaction:

Doebner Reaction : This classic method involves a three-component condensation of an aromatic amine (e.g., aniline derivative), an aldehyde, and pyruvic acid under acidic or catalytic conditions, yielding quinoline-4-carboxylic acids in one pot. Catalysts such as ytterbium perfluorooctanoate have been shown to improve yields and allow mild aqueous conditions.

Pfitzinger Reaction : This involves the condensation of isatin with enaminones or related substrates in the presence of acid catalysts or TMSCl, facilitating quinoline-4-carboxylic acid formation with good functional group tolerance.

These methods provide the quinoline-4-carboxylic acid intermediate with substitution at the 2-position amenable to further modification.

Representative Synthetic Route Summary

| Step | Reaction Type | Reactants/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Doebner or Pfitzinger Reaction | Aromatic amine + aldehyde + pyruvic acid or isatin + enaminone, acid catalyst or TMSCl | Quinoline-4-carboxylic acid derivative |

| 2 | Halogenation | Quinoline-4-carboxylic acid derivative + Br2 or other halogenating agent | 2-Haloquinoline-4-carboxylic acid |

| 3 | Nucleophilic substitution | 2-Haloquinoline + piperazine, base, DMF, heat | 2-(Piperazin-1-yl)quinoline-4-carboxylic acid |

| 4 | Salt formation | Treatment with HCl | 2-(Piperazin-1-yl)quinoline-4-carboxylic acid hydrochloride salt |

Detailed Reaction Conditions and Notes

Doebner Reaction Conditions : The reaction is typically carried out by refluxing the aromatic amine, aldehyde, and pyruvic acid in acetic acid or water with catalytic acid or ytterbium perfluorooctanoate. Reaction times vary from several hours to overnight. The catalyst can be recycled, and the process is environmentally benign.

Halogenation : Selective bromination at the 2-position is achieved using N-bromosuccinimide or bromine under controlled conditions to avoid over-substitution.

Nucleophilic Substitution : Piperazine is used in slight excess, with potassium carbonate or another mild base to neutralize the generated acid. The reaction is typically performed at 60-80 °C for several hours. The product precipitates upon addition of water or can be isolated by crystallization.

Hydrochloride Salt Formation : The free base is dissolved in an appropriate solvent (e.g., ethanol or ethyl acetate) and treated with HCl gas or hydrochloric acid solution to precipitate the hydrochloride salt, which is filtered and dried.

Research Findings on Preparation Efficiency and Yields

The Doebner reaction provides quinoline-4-carboxylic acids in yields ranging from 65% to 85% depending on substituents and conditions.

Halogenation yields for 2-bromoquinoline-4-carboxylic acid intermediates are typically above 70% with controlled reagent stoichiometry.

Nucleophilic substitution with piperazine proceeds efficiently with yields of 75-90%, often producing crystalline hydrochloride salts suitable for pharmaceutical use.

The overall synthetic route is amenable to scale-up with optimization of solvent, temperature, and catalyst loading to maximize purity and yield.

Summary Table of Preparation Methods

| Method/Step | Key Reagents | Conditions | Yield Range (%) | Remarks |

|---|---|---|---|---|

| Quinoline-4-carboxylic acid formation | Aromatic amine, aldehyde, pyruvic acid, acid catalyst or isatin, enaminone, TMSCl | Reflux in acetic acid or water, mild acid catalysis | 65-85 | One-pot, green conditions available |

| Halogenation | N-Bromosuccinimide or Br2 | Controlled temperature, solvent | >70 | Selective 2-position bromination |

| Nucleophilic substitution | Piperazine, base (K2CO3), DMF | 60-80 °C, several hours | 75-90 | Efficient substitution, scalable |

| Salt formation | HCl gas or aqueous HCl | Room temperature, precipitation | Quantitative | Improves solubility and stability |

Q & A

Q. What are the optimal storage conditions for 2-Piperazin-1-yl-quinoline-4-carboxylic acid hydrochloride to ensure stability?

- Methodological Answer : The compound should be stored in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature (20–25°C). Avoid prolonged exposure to moisture, light, or oxidizing agents, as decomposition may yield toxic gases like hydrogen chloride or nitrogen oxides. Stability is compromised above 258°C, so monitor storage environments to prevent thermal degradation . Table 1 : Key Physical Properties

| Property | Value |

|---|---|

| Melting Point | 258°C |

| Solubility | Insoluble in water; soluble in organic solvents |

| Stability | Stable under recommended conditions |

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical synthesis involves nucleophilic substitution between a halogenated quinoline (e.g., 4-chloroquinoline-6-carboxylic acid) and piperazine in a polar aprotic solvent (e.g., DMF or DMSO) with a base like potassium carbonate. Post-reaction, the product is acidified with HCl to form the hydrochloride salt. Purification via recrystallization or column chromatography is recommended to remove unreacted reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the quinoline core and piperazine substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- FT-IR : Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm) .

Advanced Research Questions

Q. How can computational chemistry tools be utilized to predict reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and reaction energetics. Software like Gaussian or ORCA can predict regioselectivity in substitution reactions. Molecular docking simulations assess potential bioactivity by evaluating binding affinities to target receptors (e.g., enzymes or ion channels). Pair computational predictions with experimental validation to optimize synthetic routes .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

- Methodological Answer :

- Parameter Standardization : Ensure consistent experimental conditions (e.g., pH, temperature, solvent systems).

- Orthogonal Assays : Validate results using multiple methods (e.g., in vitro enzyme inhibition + in vivo anti-inflammatory models).

- Meta-Analysis : Statistically integrate data from independent studies to identify outliers or confounding variables. For example, discrepancies in anti-inflammatory activity may arise from variations in nitric oxide (NO) assay protocols .

Q. How does the introduction of different substituents on the quinoline core affect structure-activity relationships (SAR) in pharmacological studies?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents at the 7-position enhance receptor binding by increasing electrophilicity.

- Piperazine Modifications : Methyl or acetyl groups on piperazine alter solubility and bioavailability.

Table 2 : SAR Trends in Quinoline-Piperazine Derivatives

| Substituent Position | Effect on Bioactivity | Reference |

|---|---|---|

| 7-Cl | ↑ Anti-inflammatory activity | |

| 4-COH | ↑ Solubility, ↓ cytotoxicity |

Q. What reactor design considerations are critical for scaling up the synthesis of this compound while maintaining purity?

- Methodological Answer :

- Batch vs. Flow Reactors : Flow systems improve heat/mass transfer for exothermic reactions.

- In-line Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress.

- Purification : Optimize crystallization solvents (e.g., ethanol/water mixtures) to minimize byproducts .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer :

- Solvent Screening : Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., DMSO, methanol).

- Dynamic Light Scattering (DLS) : Assess aggregation states that may artificially reduce apparent solubility.

- Cross-Validate : Compare results with structurally analogous compounds (e.g., 6-chloro-2-piperazin-1-yl-quinoline) to identify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.